(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
CAS No.: 1310383-27-7
Cat. No.: VC0171222
Molecular Formula: C10H11BN2O2
Molecular Weight: 202.02
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310383-27-7 |
---|---|
Molecular Formula | C10H11BN2O2 |
Molecular Weight | 202.02 |
IUPAC Name | [4-(1-methylimidazol-2-yl)phenyl]boronic acid |
Standard InChI | InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |
Standard InChI Key | XVYZCKFKLYMRCG-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |
Introduction
Chemical Properties and Structure
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid features a distinctive molecular architecture combining an imidazole heterocycle with a phenylboronic acid unit. The compound consists of a para-substituted phenyl ring that links the boronic acid group with a 2-position-connected 1-methyl-1H-imidazole moiety.
The molecular structure has several key features: the boronic acid functional group (B(OH)₂) directly attached to the phenyl ring at the para position relative to the imidazole substituent; a methyl group attached to one of the nitrogen atoms in the imidazole ring; and the imidazole ring itself connected through its 2-position to the phenyl group. This structural arrangement creates a molecule with specialized reactivity patterns that are useful in organic synthesis.
Table 1 summarizes the key chemical properties and identifiers of the compound:
Property | Value |
---|---|
CAS No. | 1310383-27-7 |
Molecular Formula | C₁₀H₁₁BN₂O₂ |
Molecular Weight | 202.02 g/mol |
IUPAC Name | [4-(1-methylimidazol-2-yl)phenyl]boronic acid |
SMILES | B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |
InChI | InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |
InChIKey | XVYZCKFKLYMRCG-UHFFFAOYSA-N |
Appearance | White powder |
Storage Conditions | 2-8°C, sealed, inert atmosphere |
The boronic acid group is particularly important for the compound's utility in synthetic applications. This functional group consists of a boron atom bonded to two hydroxyl groups and a carbon atom, creating a trigonal planar geometry around the boron center. The B-OH bonds are polarized, with the boron bearing a partial positive charge, making it susceptible to nucleophilic attack in various chemical transformations .
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to the compound's potential biological activities. The N-methylation at position 1 affects the electronic distribution within the ring and can influence its interactions with biological targets and its reactivity in chemical transformations.
Synthesis Methods
The synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid and related imidazole-containing compounds typically employs palladium-catalyzed cross-coupling methodologies. Based on the available literature, two primary approaches have been reported for the synthesis of structurally similar compounds.
Palladium-Catalyzed Synthesis Approaches
Research documented in the Royal Society of Chemistry publication describes two methods (designated Method A and Method B) for synthesizing 4(5)-(hetero)aryl-1H-imidazoles, which provide insights into potential routes for producing (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid .
Method A employs cesium fluoride (CsF) as a base in a palladium-catalyzed reaction. The procedure involves reacting 4-iodo-1H-imidazole with appropriate boronic acids in the presence of PdCl₂(dppf) as a catalyst and benzyltriethylammonium chloride (BnEt₃NCl) as a phase-transfer agent. The reaction mixture, typically in a toluene/water solvent system, is heated under microwave irradiation at 110-120°C .
Method B utilizes sodium carbonate (Na₂CO₃) as the base and Pd(PPh₃)₄ as the catalyst. This approach combines 4-iodo-1H-imidazole with boronic acids in a mixture of DMF and aqueous Na₂CO₃ under microwave irradiation at temperatures around 110°C .
Table 2 provides a comparison of these synthetic methodologies:
Purification and Characterization
After the reaction is complete, the mixture is typically cooled to room temperature and concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel to obtain the desired product. Characterization is usually performed using techniques such as NMR spectroscopy (¹H and ¹³C), HPLC, and high-resolution mass spectrometry (HRMS) .
For example, a structurally related compound, methyl-3-(1H-imidazol-4-yl)-benzoate, was characterized with the following spectral data: ¹H NMR (DMSO-d6): δ 3.88 (s, 3H, CH₃, COOCH₃), 7.50 (t, J = 7.8 Hz, 1H, H-5 phenyl), 7.72 (s, 1H, H-5 imidazole), 7.75 (d, J = 0.9 Hz, 1H, H-2 imidazole), 7.78 (dt, J = 1.3, 7.8 Hz, 1H, H-4 phenyl), 8.03 (dt, J = 1.3, 7.8 Hz, 1H, H-6 phenyl), 8.38 (s, 1H, H-2 phenyl), 12.32 (s, 1H, NH); ¹³C NMR (DMSO-d6): δ 52.6, 125.2, 127.1, 128.3, 129.3, 129.4, 130.5, 135.4, 136.7, 139.3, 166.9 .
Applications in Organic Synthesis
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid has emerged as a valuable reagent in organic synthesis, with its primary utility lying in cross-coupling reactions and the construction of complex molecular frameworks.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed transformation enables the formation of carbon-carbon bonds between the boronic acid and various aryl or vinyl halides, providing access to structurally diverse biaryl compounds.
The reaction typically proceeds under mild conditions, making it compatible with a wide range of functional groups. The mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond.
Component | Common Examples | Function |
---|---|---|
Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst precursor |
Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes Pd and influences reactivity |
Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates boronic acid for transmetalation |
Solvent | THF, dioxane, toluene, DMF, water mixtures | Reaction medium |
Temperature | 60-120°C | Energy for reaction progression |
Additives | Phase transfer agents, salts | Enhances reaction efficiency |
The choice of specific conditions depends on the coupling partner and desired outcome. Modern developments in catalytic systems have expanded the scope of these reactions to include challenging substrates and sterically hindered systems.
Building Block for Complex Molecules
Beyond simple biaryl formation, (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid serves as a valuable building block for constructing more complex molecular architectures. The imidazole unit it introduces can participate in further chemical transformations, including:
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Coordination with metal centers
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Additional functionalization at available positions
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Hydrogen bonding interactions in supramolecular assemblies
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Creation of extended π-conjugated systems
These features make the compound particularly useful in the synthesis of pharmaceutically relevant molecules, fluorescent probes, coordination polymers, and functional materials.
Biological Activities and Medicinal Chemistry Applications
The structural features of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid make it relevant for various biological applications, primarily due to the imidazole moiety and the boronic acid functional group.
Pharmacokinetic Considerations
The polar nature of the imidazole ring influences the pharmacokinetic properties of imidazole-containing compounds. Literature suggests that modification strategies are often needed to optimize these parameters for drug development.
The presence of both the imidazole ring and the boronic acid group affects several key pharmacokinetic aspects:
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Solubility and lipophilicity
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Membrane permeability
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Metabolism and stability
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Distribution and protein binding
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Excretion pathways
These considerations are important when using (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid as a building block for potential therapeutic agents.
Structure-Activity Relationships
The specific arrangement of functional groups in (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid—with the imidazole connected at the 2-position to a para-substituted phenyl ring bearing a boronic acid group—creates a unique structure with potential for specific biological interactions.
The methyl substituent on the imidazole nitrogen can influence:
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Lipophilicity and membrane permeability
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Hydrogen bonding capabilities
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Steric interactions with biological targets
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Metabolic stability
Meanwhile, the para-substitution pattern places the boronic acid at a distance from the imidazole, potentially allowing both groups to interact with different regions of biological targets simultaneously.
Comparison with Similar Compounds
Understanding the unique properties of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is facilitated by comparing it with structurally related compounds. These comparisons highlight how subtle structural differences can significantly impact reactivity and potential applications.
Structural Analogues
Several compounds share structural similarities with (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid but differ in key aspects:
Table 3: Comparison of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid with Structural Analogues
The high pricing reflects the compound's specialized nature and limited production scale. For research applications requiring larger quantities, custom synthesis services may provide more economical options .
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 4.95 mL | 24.75 mL | 49.5 mL |
5 mM | 0.99 mL | 4.95 mL | 9.9 mL |
10 mM | 0.495 mL | 2.475 mL | 4.95 mL |
Proper storage and handling are essential to prevent degradation of the compound, particularly given the reactivity of the boronic acid group toward oxidation and hydrolysis .
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